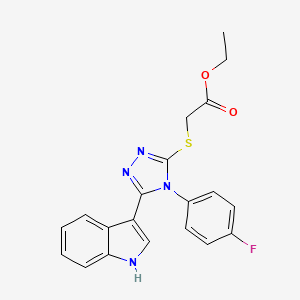

ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

CAS No.: 852167-73-8

Cat. No.: VC5698799

Molecular Formula: C20H17FN4O2S

Molecular Weight: 396.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852167-73-8 |

|---|---|

| Molecular Formula | C20H17FN4O2S |

| Molecular Weight | 396.44 |

| IUPAC Name | ethyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

| Standard InChI | InChI=1S/C20H17FN4O2S/c1-2-27-18(26)12-28-20-24-23-19(25(20)14-9-7-13(21)8-10-14)16-11-22-17-6-4-3-5-15(16)17/h3-11,22H,2,12H2,1H3 |

| Standard InChI Key | ZHGHQCJSCKIERH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |

Introduction

Structural Characteristics and Molecular Design

Core Framework and Substituent Analysis

The compound’s backbone consists of a 1,2,4-triazole ring substituted at the 3-position with a thioether-linked acetyloxyethyl group, at the 4-position with a 4-fluorophenyl moiety, and at the 5-position with a 1H-indol-3-yl group. The triazole ring, a five-membered heterocycle with three nitrogen atoms, serves as a central scaffold, enabling diverse non-covalent interactions with biological targets. The 4-fluorophenyl group introduces electron-withdrawing effects, potentially enhancing metabolic stability and binding affinity, while the indole moiety, a bicyclic structure with aromatic and hydrogen-bonding capabilities, may facilitate interactions with hydrophobic pockets in enzymes or receptors .

The thioether bridge (-S-) connecting the triazole to the ethyl acetate group contributes to conformational flexibility and may influence solubility profiles. Ethyl acetate, as a terminal ester, introduces lipophilicity, which could impact membrane permeability and bioavailability.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathways

Although no explicit synthesis protocol for this compound is documented, analogous triazole-indole derivatives are typically synthesized via multi-step sequences involving cyclocondensation, nucleophilic substitution, and coupling reactions. A plausible route may involve:

-

Formation of the Triazole Core: Cyclization of a thiosemicarbazide intermediate with a fluorophenyl-substituted hydrazine derivative under acidic conditions.

-

Indole Incorporation: Introduction of the indole moiety via Ullmann coupling or palladium-catalyzed cross-coupling reactions, as demonstrated in related triazole-indole hybrids.

-

Thioether Linkage Installation: Reaction of the triazole-thiol intermediate with ethyl bromoacetate in the presence of a base to form the thioether bond.

Key challenges include regioselectivity during triazole formation and steric hindrance during indole coupling. Optimization of reaction conditions (e.g., temperature, catalyst loading) would be critical to maximize yield .

Physicochemical Properties

Molecular and Structural Data

The compound’s molecular formula is C20H17FN4O2S, with a molecular weight of 396.44 g/mol. Its IUPAC name, ethyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate, reflects the connectivity of its substituents. While experimental data on solubility and logP are unavailable, computational predictions (e.g., using the ALOGPS algorithm) suggest moderate lipophilicity (logP ≈ 3.2) and poor aqueous solubility, consistent with ester-containing analogs.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C20H17FN4O2S |

| Molecular Weight | 396.44 g/mol |

| IUPAC Name | Ethyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

| Predicted logP | 3.2 (ALOGPS) |

| Topological Polar Surface Area | 98.5 Ų |

Research Gaps and Future Directions

Despite the therapeutic promise of its structural motifs, ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate remains underexplored. Priority research areas include:

-

Synthetic Optimization: Development of high-yield, scalable synthesis routes.

-

ADMET Profiling: Systematic evaluation of absorption, distribution, metabolism, excretion, and toxicity.

-

Target Identification: Screening against kinase libraries or GPCR panels to elucidate mechanisms of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume